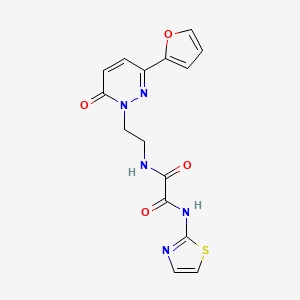
N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the fat mass and obesity-associated protein (FTO), which plays a crucial role in regulating energy homeostasis and metabolism.
Mécanisme D'action
The N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide inhibitor works by inhibiting the demethylation activity of the this compound protein. The this compound protein is a nucleic acid demethylase that plays a crucial role in regulating energy homeostasis and metabolism. The inhibition of this compound demethylation activity by the this compound inhibitor leads to the accumulation of m6A RNA, which in turn regulates the expression of genes involved in energy metabolism and cellular proliferation.
Biochemical and Physiological Effects
The this compound inhibitor has been shown to have a wide range of biochemical and physiological effects. In a study by Li et al. (2018), it was shown that the this compound inhibitor can induce apoptosis and inhibit the migration and invasion of cancer cells. Additionally, the this compound inhibitor has been shown to reduce body weight and improve glucose tolerance in obese mice (Merkestein et al., 2019). The this compound inhibitor has also been shown to regulate the expression of genes involved in energy metabolism and cellular proliferation (Su et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
The N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of the this compound protein, which makes it a valuable tool for studying the role of this compound in various biological processes. However, there are also some limitations to using the this compound inhibitor in lab experiments. The this compound inhibitor is a relatively new compound, and its long-term effects on biological systems are not well understood. Additionally, the this compound inhibitor may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on the N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide inhibitor. One area of research is the development of more potent and specific this compound inhibitors. Another area of research is the investigation of the long-term effects of this compound inhibition on biological systems. Additionally, the this compound inhibitor could be used in combination with other therapeutic agents to enhance their efficacy in the treatment of various diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. The this compound inhibitor works by inhibiting the demethylation activity of the this compound protein, which leads to the accumulation of m6A RNA and regulates the expression of genes involved in energy metabolism and cellular proliferation. While the this compound inhibitor has several advantages for lab experiments, there are also some limitations to its use. Future research on the this compound inhibitor could lead to the development of more potent and specific inhibitors and enhance our understanding of the long-term effects of this compound inhibition on biological systems.
Méthodes De Synthèse
The synthesis of N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide involves a multi-step process. The first step involves the preparation of 2-(3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid, which is then reacted with thiazole-2-carboxylic acid to form this compound. The synthesis of this compound has been described in detail in a study by Huang et al. (2019).
Applications De Recherche Scientifique
The N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cancer. In a study by Merkestein et al. (2019), it was shown that the this compound inhibitor can reduce body weight and improve glucose tolerance in obese mice. Additionally, the this compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells in several studies (Li et al., 2018; Su et al., 2018).
Propriétés
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c21-12-4-3-10(11-2-1-8-24-11)19-20(12)7-5-16-13(22)14(23)18-15-17-6-9-25-15/h1-4,6,8-9H,5,7H2,(H,16,22)(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQBHTMVFLNZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

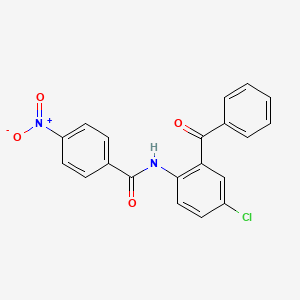

![2-Bromospiro[3.3]heptane](/img/structure/B2563632.png)
![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2563634.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2563637.png)
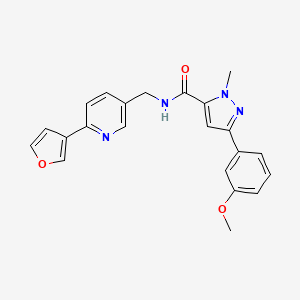
![2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2563639.png)
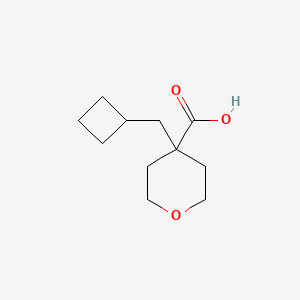
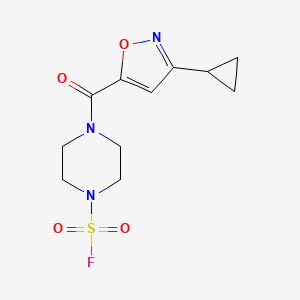

![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)

![N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B2563649.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2563650.png)